1,6,6-Trimethyl-2,3-dihydropyridine
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Overview
Description
1,6,6-Trimethyl-2,3-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines. Dihydropyridines are partially saturated derivatives of pyridine, which are significant in various chemical and pharmaceutical applications. This compound is characterized by the presence of three methyl groups and a partially hydrogenated pyridine ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6,6-Trimethyl-2,3-dihydropyridine can be synthesized through the dearomatization of pyridines. One effective method involves the reduction of pyridine derivatives using amine borane under mild conditions. This approach allows for the selective formation of dihydropyridine motifs without the need for anhydrous solvents or special equipment .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,6,6-Trimethyl-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be further reduced to form tetrahydropyridine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and other halogenating agents.
Reduction: Amine borane is commonly used for the selective reduction of pyridine derivatives.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Functionalized dihydropyridine derivatives.
Scientific Research Applications
1,6,6-Trimethyl-2,3-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for biological redox reactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,6,6-Trimethyl-2,3-dihydropyridine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects such as vasodilation and reduced blood pressure . The compound’s structure allows it to mimic the natural coenzyme nicotinamide adenine dinucleotide (NADH), facilitating electron transfer reactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
- 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
1,6,6-Trimethyl-2,3-dihydropyridine is unique due to its specific substitution pattern and partially hydrogenated pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications. Its ability to undergo selective oxidation and reduction reactions further enhances its versatility in synthetic chemistry.
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1,6,6-trimethyl-2,3-dihydropyridine |
InChI |
InChI=1S/C8H15N/c1-8(2)6-4-5-7-9(8)3/h4,6H,5,7H2,1-3H3 |
InChI Key |
AGXJVIASQWYYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCCN1C)C |
Origin of Product |
United States |
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